3-Aminopropane-1-sulfonamide hydrochloride

Descripción

3-Aminopropane-1-sulfonamide hydrochloride (CAS No. 104458-33-5) is a biochemical intermediate primarily used in synthesizing pyrrolopyridinyl benzene sulfonamide compounds, which act as inhibitors of IκB kinase 2 (IKK2), a critical enzyme in inflammatory signaling pathways .

Structure

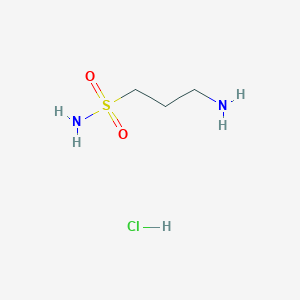

2D Structure

Propiedades

IUPAC Name |

3-aminopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c4-2-1-3-8(5,6)7;/h1-4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJRBKKDZRPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104458-33-5 | |

| Record name | 1-Propanesulfonamide, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104458-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sulfonation of Acrylonitrile

A patent (CN101362709B) outlines a method for 3-aminopropanesulfonic acid, adaptable to sulfonamide synthesis. The first step involves reacting sodium sulfite, acrylonitrile, and sulfuric acid:

Reaction conditions:

Hydrogenation and Sulfonamide Formation

The second step converts 3-sulfoethyl cyanide to the target compound via hydrogenation:

Key modifications for sulfonamide synthesis:

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80 | 99 |

| Pressure | 1–2.5 MPa | 80 | 99 |

| Catalyst Loading | 2–5 wt% | 80 | 99 |

Structural and Synthetic Insights from PubChem

PubChem data (CID 20031880) confirms the compound’s molecular formula (C₃H₁₁ClN₂O₂S) and stability under standard conditions. Key synthetic implications include:

-

Solubility : High water solubility necessitates careful crystallization during hydrochloride formation.

-

Thermal Stability : Decomposition above 200°C mandates low-temperature hydrogenation.

Comparative Analysis of Methods

Electrochemical vs. Catalytic Hydrogenation

| Factor | Electrochemical | Catalytic |

|---|---|---|

| Yield | 80–86% | 80% |

| Pressure | Ambient | 1–2.5 MPa |

| Catalyst Cost | Raney Ni ($) | Raney Ni ($) |

| Environmental Impact | Low (no H₂ gas) | Moderate (H₂ required) |

Electrochemical methods excel in safety and scalability, while catalytic hydrogenation offers simpler equipment requirements.

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Aminopropane-1-sulfonamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: It can participate in substitution reactions where the amino group or the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines or reduced sulfonamides.

Substitution: Various substituted sulfonamides depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Aminopropane-1-sulfonamide hydrochloride has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's effectiveness as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in several types of cancer, making them significant targets for anticancer therapies. The compound demonstrated potent inhibitory activity in the nanomolar range against these isoforms, suggesting its potential use in cancer diagnostics and therapeutics .

1.2. Treatment of Neurological Disorders

Research has indicated that sulfonamide derivatives can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Compounds derived from this compound have shown promise in improving cognitive functions in animal models, thus representing a potential avenue for treating neurodegenerative diseases .

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical research.

2.1. Immune Response Modulation

Studies have explored the use of this compound as a co-adjuvant in vaccine formulations. It has been shown to enhance antigen-specific immune responses when used alongside monophosphoryl lipid A, potentially aiding in vaccine efficacy . This application is particularly relevant in developing vaccines against infectious diseases.

2.2. Fatty Acid Regulation Studies

The compound has been utilized to study the regulation of fatty acid production and oxidation through its interaction with acetyl-CoA carboxylase (ACC) enzymes. This research could provide insights into metabolic disorders and lead to new therapeutic strategies for conditions like obesity and diabetes .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for scaling up production for research and clinical applications.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Initial Reaction | Hydrazine | Reflux in ethanol/water | 74% |

| Final Purification | Ethanol | Evaporation | Variable |

This table summarizes key steps involved in the synthesis of the compound, highlighting the importance of reaction conditions on yield.

Case Studies and Research Findings

Several studies have documented the diverse applications of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound selectively inhibit tumor-associated carbonic anhydrases, leading to reduced viability of cancer cells under hypoxic conditions .

- Neuropharmacology : In vivo studies indicated that compounds derived from this compound significantly improved memory function in models of Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 3-Aminopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biochemical effects .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₃H₁₁ClN₂O₂S

- Molecular Weight : 174.65 g/mol

- Purity : Highly Purified (≥95%)

- Storage : Room temperature under inert atmosphere .

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Applications : Pharmaceutical research, enzyme inhibition studies, and organic synthesis .

Comparison with Structurally Similar Compounds

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

- CAS No.: 5407-04-5

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 170.08 g/mol

- Applications : Intermediate in pharmaceuticals (e.g., antihistamines) and agrochemicals .

- Key Differences: Contains a chloro group and dimethylamine substituent, enhancing electrophilicity and reactivity. Higher hazard profile (H314: causes severe skin burns) compared to 3-aminopropane-1-sulfonamide hydrochloride .

(R)-1,1,1-Trifluoropropan-2-amine Hydrochloride

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride

- CAS No.: 25952-53-8

- Molecular Formula : C₈H₁₈ClN₃

- Molecular Weight : 191.70 g/mol

- Applications : Coupling reagent in peptide synthesis and bioconjugation .

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Data of Selected Hydrochloride Salts

Structural Insights

- Sulfonamide vs. Amine/Chloro Groups: The sulfonamide group in this compound provides hydrogen-bonding capability, enhancing interactions with enzyme active sites. In contrast, chloro- or trifluoromethyl-substituted hydrochlorides exhibit greater electrophilicity for nucleophilic substitution reactions .

- Polarity : The sulfonamide moiety increases polarity compared to dimethylamine or trifluoromethyl derivatives, affecting solubility and bioavailability .

Actividad Biológica

3-Aminopropane-1-sulfonamide hydrochloride, also known as 3-aminopropanesulfonamide, is an organic compound characterized by the presence of both an amine and a sulfonamide functional group. Its molecular formula is C₃H₁₁ClN₂O₂S, with a molecular weight of approximately 174.65 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The compound appears as a white crystalline solid and is soluble in water, making it suitable for various biochemical applications. The sulfonamide group contributes significantly to its chemical reactivity and biological activity. Several synthesis methods have been documented, including acylation techniques that can lead to derivatives with enhanced biological properties.

Antimicrobial Properties

3-Aminopropane-1-sulfonamide exhibits notable antibacterial activity, particularly against Gram-negative bacteria. Studies have shown that compounds containing the sulfonamide functional group inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. This mechanism mirrors that of traditional sulfa drugs, which have revolutionized the field of medical sciences .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 31 ± 0.12 | 7.81 |

| S. aureus | 25 ± 0.10 | 15.62 |

| K. pneumoniae | 20 ± 0.15 | 31.25 |

| B. subtilis | Inactive | N/A |

The above data indicates that 3-aminopropane-1-sulfonamide is particularly effective against E. coli, exhibiting a zone of inhibition comparable to that of ciprofloxacin, a well-known antibiotic .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of sulfonamide compounds, including 3-aminopropane-1-sulfonamide. Research indicates that this compound can enhance immune responses when used as an adjuvant in vaccination studies. For instance, murine models demonstrated significant increases in antigen-specific immunoglobulin responses when this compound was administered alongside monophosphoryl lipid A (MPLA) . This suggests potential applications in vaccine development and immune modulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-aminopropane-1-sulfonamide is crucial for optimizing its biological activity. Systematic SAR studies have identified key interactions within the sulfonamide group that influence binding affinities with target enzymes and biological macromolecules . These insights are essential for developing more potent derivatives with enhanced therapeutic efficacy.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Aryl azide addition | Increased binding affinity |

| Biotin substitution | Enhanced immunogenic response |

| Fluorescent labeling | Improved visualization in biological assays |

Case Studies

A notable case study involved the use of 3-aminopropane-1-sulfonamide in combination therapies aimed at treating bacterial infections resistant to conventional antibiotics. In vitro studies showed synergistic effects when combined with other antimicrobial agents, leading to enhanced efficacy against multi-drug resistant strains . This highlights the potential for this compound in addressing contemporary challenges in infectious disease management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Aminopropane-1-sulfonamide hydrochloride, and how are impurities minimized during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution of propane-1-sulfonamide derivatives with protected amines, followed by HCl-mediated deprotection. For example, substituting 3-chloropropane-1-sulfonamide with a tert-butyl carbamate-protected amine under reflux in acetonitrile yields intermediates, which are then treated with HCl to remove the protecting group . Impurity control requires careful monitoring of reaction stoichiometry (e.g., limiting excess HCl) and purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the amine and sulfonamide groups. For example, the amine proton typically appears as a broad singlet near δ 2.5–3.5 ppm, while sulfonamide protons resonate around δ 7.0–7.5 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺, with expected m/z matching the molecular formula (C₃H₁₁ClN₂O₂S: 174.6 g/mol) .

- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150–1300 cm⁻¹) and NH₂ (3100–3500 cm⁻¹) confirm functional groups .

Q. How is the purity of this compound validated in pharmacological studies?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Acceptance criteria typically require ≥98% purity for in vitro assays. Residual solvents (e.g., ethanol) are quantified using GC-MS .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies often arise from hydration states or pH-dependent solubility. For example, the compound may show higher solubility in acidic buffers (pH <3) due to protonation of the amine group. To resolve contradictions:

- Conduct solubility studies under controlled pH (e.g., 0.1 M HCl vs. PBS).

- Characterize the solid phase post-solubility testing via XRPD to detect hydrate formation .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : The sulfonamide group undergoes hydrolysis in alkaline media (pH >10), yielding propane-1-sulfonic acid and free amine. Kinetic studies using LC-MS reveal pseudo-first-order degradation kinetics. Stabilization strategies include storing the compound in anhydrous, acidic environments (e.g., 0.1 M HCl) .

Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., carbonic anhydrase).

- QSAR Models : Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) on bioactivity. For instance, cyclopropyl derivatives show improved metabolic stability due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.